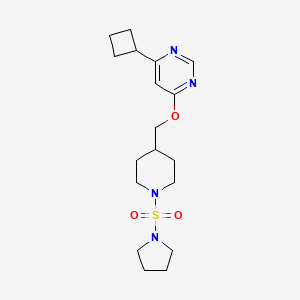

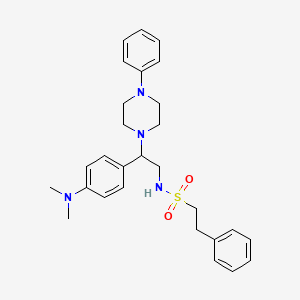

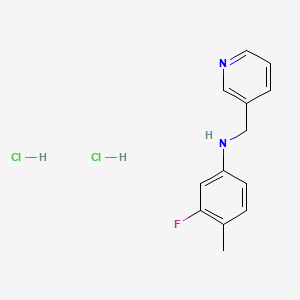

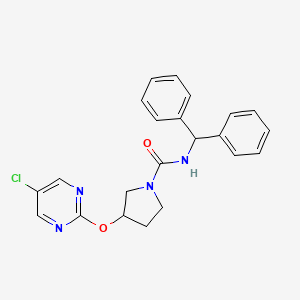

![molecular formula C15H15N5O2S B2503932 N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-3-carboxamide CAS No. 1903604-97-6](/img/structure/B2503932.png)

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

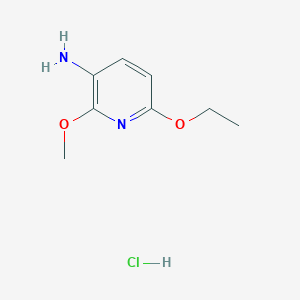

This compound is a complex organic molecule that contains several functional groups and rings, including a thiophene ring, a triazolo ring, a pyridazine ring, and a tetrahydrofuran ring with a carboxamide group . These types of compounds are often synthesized for their potential biological activities.

Synthesis Analysis

The synthesis of such compounds often involves the formation of the triazole ring, which can be achieved through a variety of methods, including the Huisgen cycloaddition or the use of azides . The other rings and functional groups can be added through various reactions, depending on the specific synthesis route chosen .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the various functional groups and rings. For example, the triazole ring might undergo reactions typical of azoles, such as electrophilic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings might increase its rigidity and influence its solubility .Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of thienopyrimidine and triazolopyridine derivatives, including structures related to N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-3-carboxamide, has been extensively explored. These compounds are synthesized via various chemical reactions that enable the annelation of different moieties, such as thieno[3,2-e]imidazo[1,2-c]pyrimidine, through one-step processes or through heterocyclization techniques. Such methods yield compounds with pronounced antimicrobial activities or the potential for antiproliferative activities against cancer cells (Bhuiyan et al., 2006; Ilić et al., 2011).

Pharmacological Applications

These compounds have been evaluated for various pharmacological activities. For instance, derivatives have been tested for antimicrobial properties, showing significant activity. Moreover, some of these derivatives have demonstrated antiproliferative effects against endothelial and tumor cells, suggesting their potential as cancer therapeutic agents. The diverse biological activities of these compounds underline their significance in pharmacological research (Soleimany et al., 2015; Titova et al., 2019).

Chemical Properties and Interactions

Detailed structural analysis and chemical property studies, including Density Functional Theory (DFT) calculations, Hirshfeld surface studies, and energy frameworks, have been conducted to understand the molecular interactions and stability of these compounds. Such studies provide insights into the molecular conformations, intermolecular interactions, and the potential reactivity of these compounds, which are crucial for their pharmacological applications (Sallam et al., 2021).

Mechanism of Action

Target of Action

The compound contains a triazolo[4,3-b]pyridazine moiety, which is a type of triazole . Triazoles are known to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . They can interact with a variety of biological targets, but without specific studies on this compound, it’s hard to predict its exact target.

Mode of Action

The mode of action of triazoles generally involves interactions with enzymes or receptors in the body, leading to changes in cellular processes . The exact mode of action would depend on the specific target of the compound.

Biochemical Pathways

Triazoles can affect various biochemical pathways depending on their specific targets . For example, they can inhibit enzymes involved in the synthesis of essential biomolecules, disrupt cell signaling pathways, or modulate the activity of ion channels .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For triazoles, these effects can range from the inhibition of cell growth and proliferation in the case of anticancer activity, to the disruption of microbial cell wall synthesis in the case of antimicrobial activity .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]oxolane-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2S/c21-15(10-5-6-22-9-10)16-8-14-18-17-13-4-3-11(19-20(13)14)12-2-1-7-23-12/h1-4,7,10H,5-6,8-9H2,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVNYSNINAEYOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-ethoxyphenyl)-1-(3-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2503849.png)

![N-[4-(dimethylamino)phenyl]-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2503854.png)

![(Z)-propyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate](/img/structure/B2503858.png)

![9-(4-ethylphenyl)-3-heptyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2503866.png)

![N-[2-(2-methoxyethoxy)ethyl]cyclopropanamine](/img/structure/B2503869.png)

![3-(2-(azepan-1-yl)-2-oxoethyl)-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2503871.png)